Cholesteryl Decanoate-d3
Description
Properties
Molecular Formula |
C₃₇H₆₁D₃O₂ |
|---|---|
Molecular Weight |
543.92 |
Synonyms |
(3β)-Cholest-5-en-3-ol Decanoate-d3; Cholesteryl Ester Decanoic-d3 Acid; 3β-(Decan-d3-oyloxy)-5-cholestene; 5-Cholesten-3β-ol Caprate-d3; Cholest-5-en-3β-ol Caprate-d3; Cholesterol 3-Decanoate-d3; Cholesterol Caprate-d3; Cholesterol n-Decylate-d3; Ch |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogs: Alkyl Chain Length and Crystal Packing
Cholesteryl esters vary primarily in their fatty acid chain length, which dictates their physical and functional properties. Key structural analogs include:
Key Findings :
- Crystal Packing: Cholesteryl decanoate, nonanoate, and laurate share nearly identical monoclinic structures with antiparallel molecular arrays, suggesting minimal impact of chain length (C9–C12) on packing geometry .
- Functional Differences: Longer chains (e.g., palmitate, C16) increase hydrophobicity, affecting HPLC elution times and solubility . Decanoate’s intermediate chain length balances rigidity and fluidity, making it suitable for tailored material designs .
Isotopic Analogs: Deuterated Cholesteryl Esters
Deuterated cholesteryl esters, including Decanoate-d3, are critical for tracking lipid metabolism and studying molecular dynamics. Examples include:
Key Findings :
- Deuterium Effects: Decanoate-d3’s deuterium atoms increase molecular mass by ~3 Da, enabling precise detection in mass spectrometry. However, deuterium can alter vibrational frequencies, affecting infrared and Raman spectra .
- Stability : Deuterated compounds exhibit slower metabolic degradation due to kinetic isotope effects, enhancing their utility in long-term tracer studies .
Table 1: Comparative Properties of this compound and Analogs
| Property | This compound | Cholesteryl Decanoate | Cholesteryl Palmitate | Cholesteryl-d6 Octadecanoate |
|---|---|---|---|---|
| Alkyl Chain Length | C10 | C10 | C16 | C18 |
| Deuterium Content | 3 | 0 | 0 | 6 |
| Molecular Weight | ~569.0 g/mol | ~564.9 g/mol | ~633.1 g/mol | ~795.2 g/mol |
| Key Application | Metabolic tracing | Drug delivery | HPLC standards | Isotopic labeling |
| Spectral Utility | NMR, MS | N/A | N/A | MS, IR |
Preparation Methods
Strain Selection and Growth Conditions
Strain RH6829, a genetically modified yeast, demonstrates superior efficiency in deuterated cholesterol production when cultured in deuterium oxide (D₂O)-enriched media. Key parameters include:
-
Deuterium Purity : 99.8% D₂O ensures minimal protium contamination.
-
Carbon Source : Protiated glucose (C₆H₁₂O₆) is added to sustain growth while maximizing deuterium incorporation into sterols.
-
Fed-Batch Cultivation : Incremental glucose feeding enhances biomass yield to 800 mg/L, as observed in squalene production.
Isotopic Incorporation Analysis
Post-cultivation, nuclear magnetic resonance (NMR) spectroscopy quantifies deuteration levels. For cholesterol-d₃, NMR reveals site-specific deuterium distribution:
-
C18 Methyl Group : Exhibits 78–84% deuteration via CD₃, CHD₂, and CH₂D signals.
-
C11 Methylene Group : Displays 80% deuteration, calculated from CH₂, CHD, and CD₂ peak integrals.
Chemical Synthesis of this compound
Esterification of deuterated cholesterol with decanoic acid-d₃ constitutes the primary chemical route.
Reaction Mechanism and Optimization
The synthesis employs acid-catalyzed esterification under anhydrous conditions:
Deuterated Reagent Preparation
Decanoic acid-d₃ is synthesized via catalytic deuteration:
-
Deuterium Gas (D₂) : Reacts with decanoic acid under palladium catalysis to replace three hydrogen atoms.
-
Purification : Sequential distillation removes protiated impurities, achieving ≥98% isotopic purity.
Purification and Analytical Validation
Chromatographic Techniques
Q & A
Basic Research Questions
1. Synthesis and Characterization of Cholesteryl Decanoate-d3 Q: What methodologies are recommended for synthesizing and characterizing this compound to ensure isotopic purity and structural integrity? A: Synthesis typically involves esterification of cholesterol-d3 with decanoic acid under acid-catalyzed conditions. Isotopic purity is verified via mass spectrometry (e.g., LC-MS or GC-MS) to confirm deuterium incorporation at specified positions . Structural validation requires nuclear magnetic resonance (NMR) to resolve ester linkage geometry and compare with non-deuterated analogs . For quality control, purity thresholds (>98%) should be enforced using reverse-phase HPLC with UV/ELSD detection .
2. Analytical Quantification in Biological Matrices Q: How can researchers optimize LC-MS/MS protocols for quantifying this compound in complex biological samples (e.g., serum, tissues)? A: Key steps include:
- Sample preparation : Use Bligh-Dyer lipid extraction with deuterated internal standards (e.g., cholesteryl heptadecanoate-d7) to correct for matrix effects .
- Chromatography : Employ C18 columns with isopropanol/acetonitrile gradients to resolve cholesteryl esters from triglycerides .
- MS parameters : Set fragmentor voltage to 80–120 V for optimal ionization and monitor precursor ions at m/z [M+NH₄]⁺ or [M+H]⁺ with a mass accuracy threshold of ≤10 ppm .
3. Role in Lipid Metabolism Studies Q: What experimental designs leverage this compound to investigate cholesterol esterification dynamics in cellular models? A: Pulse-chase assays with radiolabeled cholesterol (e.g., ³H-cholesterol) combined with this compound enable tracking of acyltransferase activity and lipid droplet formation. For kinetic studies, use siRNA knockdown of ACAT1/2 enzymes and quantify deuterated esters via LC-MS to assess enzyme specificity .
Advanced Research Questions
4. Addressing Data Contradictions in Ester Quantification Q: How should researchers resolve discrepancies in this compound recovery rates across different lipid extraction protocols? A: Contradictions often arise from solvent polarity effects on ester solubility. To standardize protocols:
- Compare Folch vs. Bligh-Dyer extraction efficiencies using spiked recovery experiments .
- Validate with matrix-matched calibration curves to account for phospholipid interference .
- Apply ANN-GA (artificial neural network–genetic algorithm) models to optimize solvent ratios for maximal recovery .
5. Advanced Separation Techniques for Structural Analogues Q: What chromatographic strategies improve resolution of this compound from co-eluting lipid species (e.g., triglycerides, phospholipids)? A:
- Stationary phase : Use ultra-high-performance liquid chromatography (UHPLC) with ethylene-bridged hybrid C18 columns (e.g., 1.7 µm particle size) for enhanced peak capacity .
- Mobile phase : Incorporate 0.1% formic acid to improve ionization efficiency and reduce adduct formation .
- Multidimensional LC : Couple reverse-phase with silver-ion chromatography to separate esters by unsaturation degree .
6. Computational Modeling of Membrane Interactions Q: How can molecular dynamics simulations elucidate the role of this compound in lipid bilayer organization? A: Simulations using GROMACS or CHARMM force fields should:
- Parameterize deuterium atoms to assess isotopic effects on membrane fluidity .
- Compare deuterated vs. non-deuterated esters in lipid raft formation using radial distribution functions .
- Validate with experimental data (e.g., fluorescence anisotropy) to confirm simulation accuracy .
Methodological Resources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
